Ethyl loflazepate, with the systematic name 1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, is a benzodiazepine derivative recognized for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. It is marketed under various trade names, including Victan, Meilax, and Ronlax. This compound is primarily used in treating anxiety disorders, panic attacks, and other related conditions. Ethyl loflazepate is characterized by a relatively long elimination half-life of 51 to 103 hours and is metabolized in the liver to produce active metabolites that exert most of its pharmacological effects .
Ethyl loflazepate belongs to the class of benzodiazepines, which are well-known for their psychoactive effects. Benzodiazepines function by modulating the gamma-aminobutyric acid (GABA) receptors in the brain, leading to increased inhibitory neurotransmission. This compound is classified under anxiolytics and is utilized in various therapeutic contexts, particularly in managing anxiety and related disorders .
The synthesis of ethyl loflazepate can be achieved through multiple synthetic routes. One notable method involves:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of solvents such as ethanol during recrystallization aids in removing impurities effectively.
Ethyl loflazepate has a complex molecular structure characterized by:
Ethyl loflazepate undergoes various chemical reactions typical of benzodiazepines:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are often employed to study these reactions and quantify metabolites in biological samples .
Ethyl loflazepate exerts its effects primarily through modulation of GABA-A receptors in the central nervous system. By enhancing GABAergic activity, it promotes inhibitory neurotransmission which results in:
The active metabolites produced during metabolism play a crucial role in these pharmacological actions .
Ethyl loflazepate is primarily applied in clinical settings for:
Its efficacy as an anxiolytic agent makes it valuable in psychiatric medicine, particularly for patients requiring long-term management strategies .
Ethyl loflazepate, (S)-, is a chiral benzodiazepine derivative with precise IUPAC nomenclature reflecting its stereochemistry and functional groups. Its systematic name is ethyl (3S)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate [5]. This name encodes critical structural features:
The molecular formula is C₁₈H₁₄ClFN₂O₃ (molecular weight: 360.77 g/mol), confirmed by high-resolution mass spectrometry [4] [6]. The SMILES notation explicitly denotes stereochemistry: CCOC(=O)[C@@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
[5].
Table 1: Nomenclature and Identifiers of Ethyl Loflazepate, (S)-
Property | Value |
---|---|
IUPAC Name | Ethyl (3S)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
CAS Number (S)-enantiomer | 158251-55-9 |
Molecular Formula | C₁₈H₁₄ClFN₂O₃ |
Molecular Weight | 360.77 g/mol |
Canonical SMILES | CCOC(=O)[C@@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
The (S)-enantiomer exhibits distinct three-dimensional features governing its pharmacological profile. Key geometric attributes include:
Computational models (e.g., DFT) predict the (S)-enantiomer’s lowest-energy conformation involves:
While single-crystal X-ray diffraction (SC-XRD) data for the (S)-enantiomer remains scarce in public databases, related racemic studies reveal:
The compound is a white crystalline powder with moderate solubility in ethanol, methanol, and DMSO, but low aqueous solubility (<0.1 mg/mL) due to hydrophobicity (logP ~2.8) [5]. Stability studies indicate sensitivity to light and hydrolysis under acidic/basic conditions, degrading via ester cleavage or decarboxylation [1] [5].
Table 2: Solid-State Properties of Ethyl Loflazepate, (S)-
Property | Value | Method |
---|---|---|
Crystal System | Monoclinic | SC-XRD (analog) |
Space Group | P2₁/c | SC-XRD (analog) |
Melting Point | 198–200°C (dec.) | Capillary method |
Solubility (H₂O) | <0.1 mg/mL | Shake-flask HPLC |
logP | 2.8 | Calculated (XLogP3) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data (DMSO-d₆, 400 MHz) [5] [8]:
Table 3: Key ¹H NMR Assignments for Ethyl Loflazepate, (S)-
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
1.21 | triplet | 3H | -OCH₂CH₃ |
4.12 | quartet | 2H | -OCH₂CH₃ |
5.82 | singlet | 1H | C3-H |
7.28–7.85 | multiplet | 7H | Aromatic H |
Infrared (IR) Spectroscopy
Major absorption bands (KBr pellet, cm⁻¹) [5]:
Mass Spectrometry (MS)
Table 4: Characteristic Mass Spectral Fragments of Ethyl Loflazepate, (S)-
Ion Type | m/z Value | Fragment Composition | Assignment |
---|---|---|---|
[M]⁺ | 360 | C₁₈H₁₄ClFN₂O₃⁺ | Molecular ion (low abundance) |
[M+H]⁺ | 361.06 | C₁₈H₁₅ClFN₂O₃⁺ | Protonated molecule |
- | 333 | C₁₇H₁₁ClFN₂O₂⁺ | Loss of CO |
- | 288 | C₁₆H₁₁ClFN₂O⁺ | Decarboxylation product |
- | 243 | C₁₅H₈ClFN⁺ | Loss of NH₃ + CO |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1